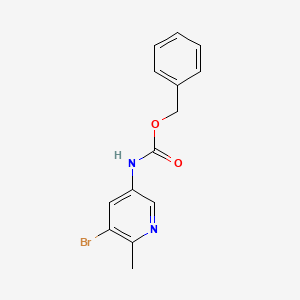

benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate

CAS No.:

Cat. No.: VC13709207

Molecular Formula: C14H13BrN2O2

Molecular Weight: 321.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13BrN2O2 |

|---|---|

| Molecular Weight | 321.17 g/mol |

| IUPAC Name | benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate |

| Standard InChI | InChI=1S/C14H13BrN2O2/c1-10-13(15)7-12(8-16-10)17-14(18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |

| Standard InChI Key | ZMDIXDRRAJFHRP-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=N1)NC(=O)OCC2=CC=CC=C2)Br |

| Canonical SMILES | CC1=C(C=C(C=N1)NC(=O)OCC2=CC=CC=C2)Br |

Introduction

Structural and Chemical Identity

Benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate (IUPAC name: benzyl (5-bromo-6-methylpyridin-3-yl)carbamate) is a heterocyclic compound with the molecular formula C₁₄H₁₃BrN₂O₂ and a molecular weight of 337.17 g/mol. Its structure comprises:

-

A pyridine ring substituted at the 3-position with a carbamate group (-OCONHBn).

-

A bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring.

The carbamate group introduces steric and electronic effects that influence reactivity, while the bromine atom serves as a handle for further functionalization via cross-coupling reactions .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate typically proceeds via carbamate protection of 5-bromo-6-methylpyridin-3-amine. A representative protocol involves:

Step 1: Preparation of 5-Bromo-6-methylpyridin-3-amine

This precursor is commercially available (e.g., CAS 186593-43-1) and can be synthesized through bromination of 6-methylpyridin-3-amine using reagents like N-bromosuccinimide (NBS) under controlled conditions.

Step 2: Carbamate Protection

The amine group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydride (NaH) or triethylamine (TEA). The reaction is conducted in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) at 0–25°C :

Key Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Solvent | DMF |

| Base | NaH (2 equiv.) |

| Temperature | 0°C to room temperature |

| Reaction Time | 2–6 hours |

| Yield | 70–85% |

This method mirrors strategies employed for analogous carbamate protections, such as the synthesis of tert-butyl (6-bromopyridin-3-yl)carbamate .

Mechanistic Insights

The base deprotonates the amine, forming a nucleophilic species that attacks the electrophilic carbonyl carbon of benzyl chloroformate. The reaction proceeds via a two-step mechanism:

Physicochemical Properties

Spectral Characterization

-

¹H NMR (400 MHz, CDCl₃): Signals include aromatic protons (δ 7.30–7.45 ppm for benzyl group), pyridine protons (δ 8.20–8.50 ppm), and methyl groups (δ 2.50 ppm) .

-

IR (KBr): Stretching vibrations for N-H (3350 cm⁻¹), C=O (1700 cm⁻¹), and C-O (1250 cm⁻¹).

Solubility and Stability

-

Solubility: Soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in dichloromethane, and insoluble in water.

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis under acidic or basic conditions due to the carbamate group .

Applications in Organic Synthesis

Pharmaceutical Intermediate

The bromine atom enables participation in Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating the construction of biaryl or amine-containing scaffolds. For example, coupling with aryl boronic acids could yield derivatives with enhanced bioactivity .

Protective Group Strategy

The benzyl carbamate (Cbz) group protects the amine during multi-step syntheses, later removed via hydrogenolysis. This strategy is critical in peptide and alkaloid synthesis .

Future Directions

Further studies should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume